tert-Butyl (2-amino-3-methylphenyl)carbamate CAS number
tert-Butyl (2-amino-3-methylphenyl)carbamate CAS number
An In-Depth Technical Guide to tert-Butyl (2-amino-3-methylphenyl)carbamate
Executive Summary: This document provides a comprehensive technical overview of tert-Butyl (2-amino-3-methylphenyl)carbamate (CAS No. 954238-92-7), a key building block in modern medicinal chemistry. As a bifunctional molecule featuring a free aniline amine and a tert-butyloxycarbonyl (Boc)-protected amine, it offers a strategic advantage for the sequential synthesis of complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, a validated synthetic pathway, its applications as a synthetic intermediate, robust analytical characterization methodologies, and essential safety and handling protocols. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of its utility and implementation in a laboratory setting.
Introduction: A Strategic Synthetic Intermediate
tert-Butyl (2-amino-3-methylphenyl)carbamate belongs to the class of Boc-protected anilines, which are invaluable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The strategic placement of the Boc protecting group on one of the two amino functionalities of 2,3-diaminotoluene allows for selective reaction at the unprotected aniline nitrogen. The Boc group is renowned for its stability across a wide range of reaction conditions, yet it can be cleaved cleanly under mild acidic conditions, providing an orthogonal protection strategy essential for multi-step organic synthesis.[1] This dual reactivity makes the title compound a versatile scaffold for constructing libraries of substituted phenylenediamines, which are core structures in many therapeutic agents, including kinase inhibitors and anti-inflammatory molecules.[1][2]
Physicochemical Properties and Specifications
A clear understanding of a compound's physical and chemical properties is fundamental to its successful application. The key specifications for tert-Butyl (2-amino-3-methylphenyl)carbamate are summarized below.
| Property | Value | Source |
| CAS Number | 954238-92-7 | [3][4] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | |
| Molecular Weight | 222.28 g/mol | [3] |
| Synonym | (2-AMINO-3-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER | [3] |
| Purity | Typically ≥97% | [3] |
| Appearance | Solid | |
| Storage Conditions | 4°C, protect from light | [3] |
| SMILES | CC1=C(N)C(NC(OC(C)(C)C)=O)=CC=C1 | [3] |
Synthesis and Mechanistic Rationale
The synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate is most commonly achieved through a two-step process starting from 3-methyl-2-nitroaniline. This pathway involves the selective reduction of the nitro group followed by the protection of the resulting amine.
Step 1: Reduction of the Nitro Group The selective reduction of the nitro group in the presence of an existing amino group is a critical transformation. A common method involves catalytic hydrogenation or, as seen in related syntheses, the use of a metal catalyst with a hydride source like hydrazine hydrate. For instance, iron(III) chloride (FeCl₃) with hydrazine hydrate (N₂H₄·H₂O) in methanol is an effective system for reducing nitroarenes to anilines.[2] The iron catalyst facilitates the electron transfer from hydrazine to the nitro group, leading to its reduction.
Step 2: Boc Protection Following the reduction, the resulting 2,3-diaminotoluene is selectively mono-protected. The most prevalent reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O).[5] The reaction is typically performed in a solvent like dichloromethane (DCM) or dioxane. The selectivity for mono-protection is controlled by stoichiometry, using a slight excess of the diamine relative to the Boc anhydride. The mechanism involves the nucleophilic attack of one of the amino groups on a carbonyl carbon of Boc₂O, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide as byproducts.
General Synthetic Workflow
Caption: General workflow for the synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate.
Experimental Protocol
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Reduction: To a solution of 3-methyl-2-nitroaniline (1.0 eq) in methanol, add iron(III) chloride (1.0 eq).[2]
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Heat the mixture to reflux (approx. 65°C).
-
Slowly add hydrazine hydrate (5.0 eq) to the refluxing mixture. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
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Basify the residue with a saturated sodium bicarbonate (NaHCO₃) solution and extract the crude 2,3-diaminotoluene with dichloromethane (DCM). The crude product is often carried forward without extensive purification.
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Protection: Dissolve the crude intermediate in DCM.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution at room temperature.[5]
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield the final product.
Applications in Drug Discovery and Development
The primary utility of tert-Butyl (2-amino-3-methylphenyl)carbamate lies in its role as a versatile building block for creating more complex molecules, particularly in the context of drug discovery.
-
Scaffold for Bioactive Molecules: The free amino group serves as a reactive handle for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and reductive amination, to attach different pharmacophores.[1] The subsequent removal of the Boc group unmasks the second amine, allowing for further modification. This sequential derivatization is a powerful strategy for building libraries of compounds for high-throughput screening.
-
Synthesis of Heterocycles: The vicinal diamine precursor (after Boc deprotection) is a classic starting material for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems that are prevalent in medicinal chemistry.
-
Precursor to Anti-inflammatory Agents: A study on related tert-butyl phenylcarbamate derivatives demonstrated their potential as anti-inflammatory agents.[2] The synthesis of novel amide derivatives starting from a similar Boc-protected aminophenylcarbamate led to compounds with significant in vivo anti-inflammatory activity, comparable to the standard drug indomethacin.[2] This highlights the potential of the title compound as a key intermediate for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
Analytical Characterization
Ensuring the purity and structural integrity of a synthetic intermediate is critical for the reliability of subsequent research. Several analytical techniques are employed for the comprehensive characterization of tert-Butyl (2-amino-3-methylphenyl)carbamate.[6]
| Analytical Method | Principle & Application |
| HPLC | High-Performance Liquid Chromatography is used for routine purity assessment and quantification of non-volatile impurities. A C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (containing 0.1% TFA) is typically effective.[6] |
| GC-MS | Gas Chromatography-Mass Spectrometry is ideal for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.[6] |
| NMR Spectroscopy | Nuclear Magnetic Resonance (¹H and ¹³C NMR) is the primary method for unambiguous structure elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methyl group, the Boc group (a singlet integrating to 9H), and the two distinct amine protons.[2] |
| Mass Spectrometry (MS) | MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 223.29.[2] |
| Infrared (IR) Spectroscopy | IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches for the amines (around 3300-3400 cm⁻¹) and the strong carbonyl (C=O) stretch of the carbamate group (around 1700-1725 cm⁻¹).[2] |
Analytical Workflow Diagram
Caption: Standard analytical workflow for quality control of the title compound.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for tert-Butyl (2-amino-3-methylphenyl)carbamate is not widely available, data from structurally related carbamates can provide guidance on safe handling.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[9][10] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[12] The recommended storage temperature is 4°C, and it should be protected from light to prevent degradation.[3]
-
Spill Response: In case of a spill, wear appropriate PPE, avoid generating dust, and collect the material using a scoop or an inert absorbent material.[7] Decontaminate the area with a mild detergent solution.[7]
Conclusion
tert-Butyl (2-amino-3-methylphenyl)carbamate is a high-value synthetic intermediate whose utility is derived from its strategically protected bifunctional nature. It provides a reliable and versatile platform for the synthesis of a diverse range of complex nitrogen-containing molecules and heterocyclic systems. For researchers in drug discovery and medicinal chemistry, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel therapeutic agents.
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Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow Research Group. [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
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Determination of carbamate, phenylurea and phenoxy acid herbicide residues by gas chromatography after potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide derivatization reaction. ResearchGate. [Link]
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